Guanidine thiocyanate

Übersicht

Beschreibung

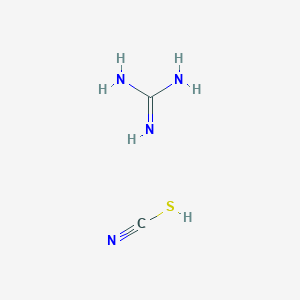

Guanidine thiocyanate, also known as guanidinium thiocyanate, is a chemical compound with the formula C₂H₆N₄S. It is widely used in molecular biology as a chaotropic agent, which disrupts hydrogen bonds and denatures proteins and nucleic acids. This compound is particularly important in the extraction of DNA and RNA from cells, making it a crucial component in various biochemical and molecular biology protocols .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Guanidiniumthiocyanat kann durch verschiedene Methoden synthetisiert werden:

Reaktion von Guanidiniumcarbonat mit Ammoniumthiocyanat: Diese Methode beinhaltet das Erhitzen von Guanidiniumcarbonat mit Ammoniumthiocyanat.

Pyrolyse von Ammoniumthiocyanat oder Thioharnstoff: Diese Methode beinhaltet das Erhitzen von Ammoniumthiocyanat oder Thioharnstoff auf 180 °C.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Guanidiniumthiocyanat unter Verwendung großtechnischer chemischer Reaktoren hergestellt, in denen die oben genannten Reaktionen unter kontrollierten Bedingungen durchgeführt werden, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten.

Arten von Reaktionen:

Oxidation und Reduktion: Guanidiniumthiocyanat kann Oxidations- und Reduktionsreaktionen eingehen, obwohl diese in typischen Laboreinstellungen weniger häufig sind.

Substitutionsreaktionen: Es kann an Substitutionsreaktionen teilnehmen, bei denen die Thiocyanatgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid.

Substitutionsreagenzien: Wie Alkylhalogenide oder Acylchloride.

Hauptprodukte:

Oxidationsprodukte: Umfassen verschiedene oxidierte Formen von Guanidin.

Reduktionsprodukte: Umfassen reduzierte Formen von Guanidin.

Substitutionsprodukte: Umfassen substituierte Guanidinderivate.

Wissenschaftliche Forschungsanwendungen

Molecular Biology and Nucleic Acid Extraction

RNA and DNA Isolation

Guanidine thiocyanate is primarily used for isolating RNA and DNA from biological samples. It works effectively in breaking down cellular structures, thus facilitating the extraction of nucleic acids. The mechanism involves denaturing proteins and inactivating RNases and DNases that could degrade RNA or DNA during the extraction process .

A common method for nucleic acid extraction is the This compound-phenol-chloroform extraction technique. This method allows for the separation of nucleic acids from proteins, ensuring high purity and integrity of the extracted nucleic acids .

Application in COVID-19 Research

During the COVID-19 pandemic, this compound became crucial for developing testing kits that utilize reverse-transcriptase polymerase chain reaction (RT-PCR). It aids in capturing RNA sequences from SARS-CoV-2, enabling efficient viral detection and analysis .

Virology

Virus Inactivation

this compound is effective in inactivating various viruses, including enveloped viruses such as Ebola, Marburg, and influenza . This property allows researchers to safely handle viral samples while studying their characteristics. For instance, it has been shown to deactivate poliovirus effectively, making it a valuable tool in laboratories working with high-consequence pathogens .

Protein Denaturation

As a strong denaturing agent, this compound disrupts hydrogen bonds within proteins, leading to their denaturation. This property is particularly useful when studying protein structure and function or when preparing samples for further analysis .

Case Study 1: RNA Extraction from Mouse Pancreas

A study modified standard protocols using this compound to isolate RNA from mouse pancreas tissues successfully. The results demonstrated the effectiveness of GTC in maintaining RNA integrity during extraction processes .

Case Study 2: Inactivation of High-Consequence Viruses

Research highlighted that this compound-based nucleic acid extraction buffers could effectively inactivate several high-consequence enveloped viruses. This capability is critical for laboratories handling these pathogens, ensuring safety while conducting necessary research .

Wirkmechanismus

Guanidine thiocyanate exerts its effects by disrupting hydrogen bonds within proteins and nucleic acids. This denaturation process is crucial for the extraction of nucleic acids, as it helps to release DNA and RNA from the cellular matrix. The compound acts as a chaotropic agent, which means it disrupts the structure of water and other hydrogen-bonded networks, thereby destabilizing the native conformation of biomolecules .

Vergleich Mit ähnlichen Verbindungen

Guanidine Hydrochloride: Another chaotropic agent used for protein denaturation.

Urea: Commonly used in protein denaturation and solubilization.

Sodium Dodecyl Sulfate (SDS): An anionic detergent used to denature proteins.

Comparison:

Guanidine Thiocyanate vs. Guanidine Hydrochloride: Both are chaotropic agents, but this compound is more effective in disrupting hydrogen bonds and denaturing nucleic acids.

This compound vs. Urea: this compound is more potent in denaturing proteins and nucleic acids compared to urea.

This compound vs. Sodium Dodecyl Sulfate: While both are used for protein denaturation, this compound is specifically effective in nucleic acid extraction, whereas SDS is more commonly used in protein electrophoresis.

This compound stands out due to its high efficiency in nucleic acid extraction and its role as a chaotropic agent in various biochemical applications.

Biologische Aktivität

Guanidine thiocyanate (GuSCN) is a chaotropic agent widely recognized for its role in molecular biology, particularly in the extraction and purification of nucleic acids. This compound exhibits significant biological activity, which encompasses its effects on cellular processes, its use in medical applications, and its potential toxicity.

Nucleic Acid Extraction

this compound is primarily utilized in the extraction of RNA and DNA due to its ability to denature proteins and disrupt cellular structures. It facilitates the lysis of cells, allowing for the release of nucleic acids into solution. The chaotropic nature of GuSCN destabilizes hydrogen bonds in nucleic acids, making it effective for isolating high-quality RNA from various biological samples. For instance, studies have shown that using buffers containing 4 M this compound can inactivate poliovirus effectively, ensuring safe handling in laboratory environments .

Interference with Viral Activity

this compound has been demonstrated to inactivate several high-risk viruses, including SARS-CoV-2 and other enveloped viruses like Ebola and Marburg. This property is crucial for developing safe nucleic acid extraction protocols during viral outbreaks . The compound's effectiveness in viral inactivation makes it a valuable component in diagnostic kits, particularly for COVID-19 testing .

Toxicological Profile

Despite its beneficial applications, this compound poses significant risks when ingested or improperly handled. Case studies have reported severe toxicity associated with its ingestion, leading to neurological impairment and metabolic disturbances such as hypocalcemia and altered chloride levels . In one notable case, a patient who ingested this compound presented with encephalopathy and required dialysis for management of thiocyanate toxicity. The elimination kinetics of thiocyanate were characterized by zero-order kinetics before dialysis and first-order kinetics during dialysis, highlighting the compound's potential for significant toxicity at high concentrations .

Research Findings

The biological activity of this compound has been extensively studied across various domains:

Eigenschaften

IUPAC Name |

guanidine;thiocyanic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.CHNS/c2-1(3)4;2-1-3/h(H5,2,3,4);3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYYHGLJYGJLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)S.C(=N)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060478 | |

| Record name | Thiocyanic acid, compd. with guanidine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, White crystalline solid; Hygroscopic; [Sigma-Aldrich MSDS] | |

| Record name | Thiocyanic acid, compd. with guanidine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine thiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

593-84-0 | |

| Record name | Guanidine thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine thiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiocyanic acid, compd. with guanidine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiocyanic acid, compd. with guanidine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanidinium thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANIDINE THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCA2EU297U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does guanidine thiocyanate denature proteins?

A1: this compound (GTC) is a chaotropic agent that disrupts the hydrogen bonding network of water molecules. This disruption weakens the hydrophobic interactions that stabilize the folded structure of proteins, leading to their denaturation. [, , , ]

Q2: Does GTC affect the fluorescence properties of proteins?

A3: Yes, GTC can significantly alter the fluorescence properties of proteins. For example, studies on superfolder GFP (sfGFP) revealed that GTC not only affects protein structure but also directly interacts with the chromophore. This interaction triggers a redistribution of sfGFP molecules with neutral and anionic chromophores, ultimately decreasing fluorescence intensity. []

Q3: What is the molecular formula and weight of GTC?

A3: The molecular formula of this compound is CH5N3S, and its molecular weight is 119.15 g/mol.

Q4: Are there any spectroscopic data available for GTC?

A6: While this collection of papers does not extensively delve into the spectroscopic characterization of GTC itself, its impact on the spectroscopic properties of biomolecules is highlighted. For instance, changes in absorption and CD spectra of sfGFP in the presence of GTC indicate the specific binding of thiocyanate anions near the protein's chromophore. []

Q5: Can GTC be used to preserve biological samples at room temperature?

A8: Yes, GTC solution has shown promising results as a preservative for biological samples, including those intended for microbiome analysis. It facilitates storage at room temperature for a certain period, maintaining sample integrity and microbial community profiles, crucial for downstream molecular analyses. []

Q6: Does GTC exhibit any catalytic properties?

A9: While GTC is not typically recognized for inherent catalytic activity, a study observed its role in a prebiotic chemistry experiment. Heating ammonium thiocyanate with Fe(II) yielded this compound and Fe(III), suggesting a redox reaction where GTC formation coincided with iron oxidation. []

A6: The provided research primarily focuses on experimental applications of GTC. Further exploration is needed to uncover its potential in computational chemistry and modeling.

Q7: Is GTC toxic?

A17: Yes, GTC is toxic if ingested. A case report described severe toxicity following the intentional ingestion of GTC, manifesting as encephalopathy, electrolyte disturbances, and hypocalcemia. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.